

# Dihydrocurcumenone: A Physicochemical and Biological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dihydrocurcumenone

Cat. No.: B12106514

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dihydrocurcumenone**, a sesquiterpenoid found in the rhizomes of *Curcuma* species, is a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of the currently available physicochemical properties of **Dihydrocurcumenone**. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide combines established molecular identifiers with predicted values for key physicochemical parameters. Furthermore, this document explores the potential biological activities of **Dihydrocurcumenone** by examining the known signaling pathways modulated by the broader class of sesquiterpenoids isolated from *Curcuma*. This guide aims to serve as a foundational resource for researchers, highlighting both what is known and the significant knowledge gaps that present opportunities for future investigation.

## Physicochemical Properties

A thorough review of scientific databases and literature reveals a scarcity of experimentally determined physicochemical data for **Dihydrocurcumenone**. The following tables summarize the available and predicted properties to provide a foundational dataset for research and drug development professionals.

## Identification and Molecular Characteristics

Property	Value	Source
IUPAC Name	(1S,6R,7R)-7-(3-hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one	PubChem[1]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O <sub>2</sub>	PubChem[1]
CAS Number	142717-57-5	BioCrick
Molecular Weight	236.35 g/mol	PubChem (calculated)[1]
Monoisotopic Mass	236.17763 Da	PubChem[1]

## Predicted Physicochemical Data

The following data points are predicted by computational models and have not been experimentally verified. These values should be used as estimates for initial experimental design.

Property	Predicted Value	Prediction Tool/Source
XLogP3	2.9	PubChem[1]
Boiling Point	389.7 ± 45.0 °C	Chemicalize
Melting Point	Not Available	-
pKa	14.89 ± 0.70 (most acidic)	Chemicalize
Solubility in Water	0.046 g/L	Chemicalize

## Solubility Profile

Experimentally determined solubility data for **Dihydrocurcumenone** is not readily available. Based on its predicted lipophilicity (XLogP3 of 2.9), it is expected to have low solubility in water and higher solubility in organic solvents. For context, the related compound Curcumenone is

soluble in DMSO. Curcumin, another compound from Curcuma, is soluble in ethanol, acetone, and DMSO, but sparingly soluble in water.

## Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of **Dihydrocurcumenone** are not detailed in the current body of scientific literature. However, general methodologies for characterizing terpenoids can be adapted.

### Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

### Determination of Boiling Point

For a liquid compound, the boiling point can be determined by distillation. The substance is heated until it vaporizes, and the temperature at which the vapor condenses back into a liquid at a specific atmospheric pressure is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be employed.

### Determination of Solubility

The equilibrium solubility of **Dihydrocurcumenone** in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

### Determination of pKa

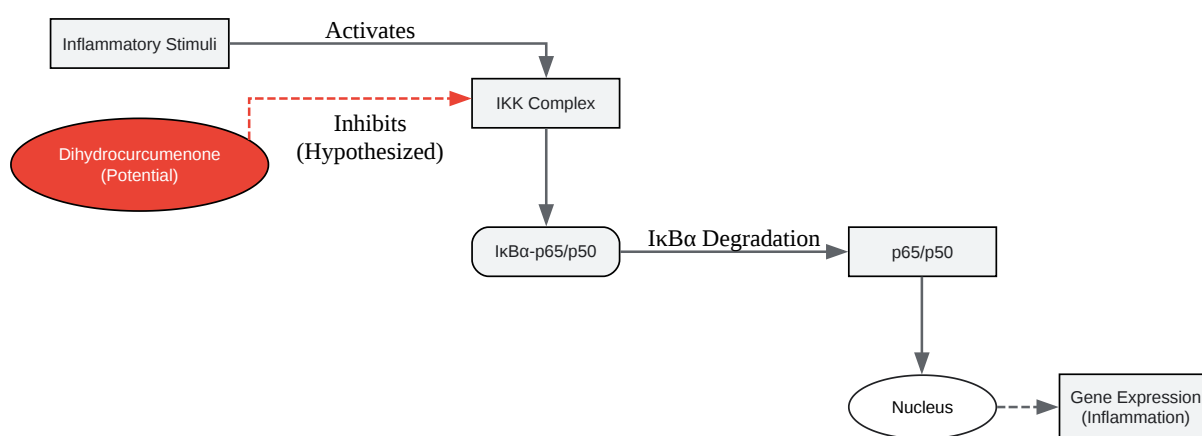
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule (e.g., pH, absorbance, or electrophoretic mobility) as a function of the solution's pH.

## Potential Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by **Dihydrocurcumenone** are limited. However, research on sesquiterpenoids from *Curcuma* species provides insights into its potential biological activities. These compounds are known to modulate key inflammatory and cell signaling pathways.

### NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a critical regulator of inflammation, immunity, and cell survival. Studies on various sesquiterpenoids from *Curcuma* have demonstrated their ability to inhibit the NF- $\kappa$ B pathway. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , which in turn blocks the nuclear translocation of the p65 subunit of NF- $\kappa$ B.



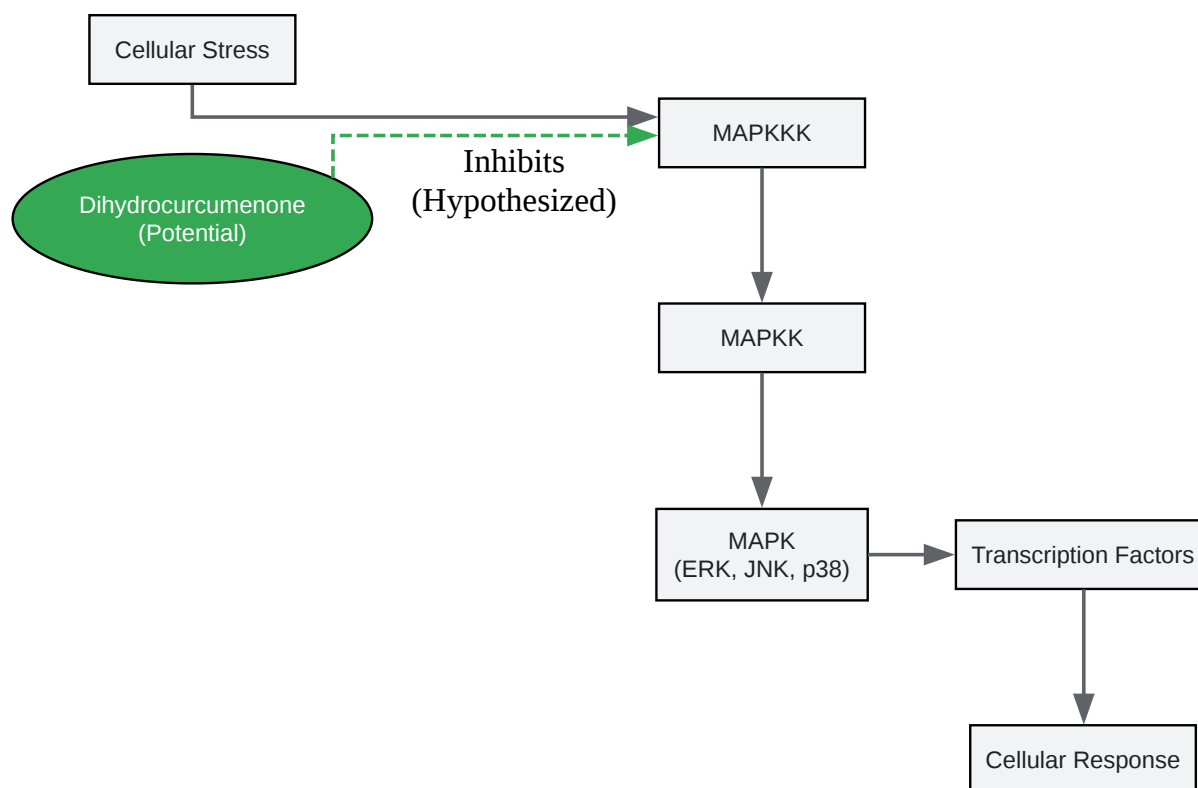
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Potential Inhibition of the NF- $\kappa$ B Pathway by **Dihydrocurcumenone**.

### MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.

Sesquiterpenoids from Curcuma have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.



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Potential Modulation of the MAPK Pathway by **Dihydrocurcumenone**.

## Conclusion and Future Directions

**Dihydrocurcumenone** remains a molecule with significant potential for further scientific exploration. The current lack of comprehensive experimental data on its physicochemical properties presents a considerable hurdle for its development as a therapeutic agent. Future research should prioritize the experimental determination of its melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its pKa. Furthermore, while the broader class of Curcuma sesquiterpenoids suggests potential anti-inflammatory and cell-regulatory activities through the modulation of NF- $\kappa$ B and MAPK pathways, direct in-vitro and in-vivo studies are necessary to elucidate the specific biological targets and mechanisms of

action of **Dihydrocurcumenone**. This foundational knowledge will be critical for unlocking its therapeutic potential.

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## References

- 1. researchgate.net [researchgate.net]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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